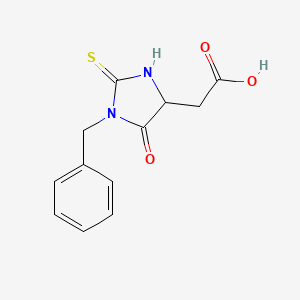
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 52730-34-4, is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of thioxoimidazolidinones, which are known for their potential therapeutic applications, including anti-tumor and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3S, with a molecular weight of 264.30 g/mol. The compound features a unique structure that includes a thioxoimidazolidinone core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.30 g/mol |
| CAS Number | 52730-34-4 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of thioxoimidazolidinones could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .
Inhibition of Perforin Activity
A notable study explored the inhibition of perforin, a protein involved in immune responses. Compounds similar to this compound showed effectiveness in inhibiting perforin activity, which is crucial for cytotoxic T lymphocyte function. This inhibition can prevent the lysis of target cells, suggesting potential applications in modulating immune responses .
Aldose Reductase Inhibition
The compound has also been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, this compound may help mitigate the effects of hyperglycemia on tissues, thereby offering therapeutic benefits in diabetes management.
Antifungal Properties
Preliminary studies suggest that this compound may possess antifungal properties. This aspect is particularly relevant given the increasing prevalence of fungal infections and the need for new antifungal agents.
Structure–Activity Relationship Studies
Research has focused on the structure–activity relationships (SAR) of various thioxoimidazolidinone derivatives. These studies have shown that modifications to the benzyl group can significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish inhibitory effects on perforin and cancer cell proliferation .
In Vitro and In Vivo Studies
In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. In vivo studies are necessary to confirm these findings and assess the pharmacokinetics and toxicity profiles of this compound in animal models.
Properties
IUPAC Name |
2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROWGDRHJNHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386771 |
Source


|
| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52730-34-4 |
Source


|
| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














